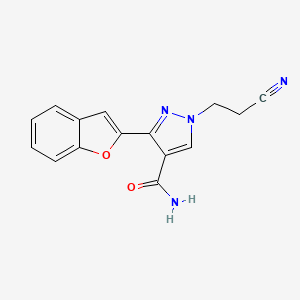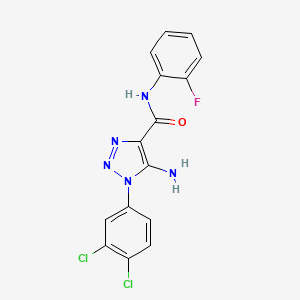
5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as EBP, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. EBP is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of acetylcholinesterase, as mentioned above. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential therapeutic applications and its ability to inhibit various enzymes and signaling pathways. However, the limitations of using 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of research involves the development of more efficient synthesis methods for 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. Another area of research involves the investigation of the potential therapeutic applications of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of neurodegenerative diseases. Additionally, further research is needed to determine the optimal dose and route of administration for 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione and to investigate its potential side effects.
Métodos De Síntesis
The synthesis of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been achieved using various methods, including the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of ammonium acetate and acetic acid. Other methods involve the reaction of ethyl acetoacetate with 3-ethoxybenzaldehyde in the presence of sodium hydroxide and ethanol or the reaction of ethyl acetoacetate with 4-ethoxybenzaldehyde in the presence of piperidine and ethanol. The yield and purity of 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione can vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been the focus of scientific research due to its potential therapeutic applications. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 5-(3-ethoxybenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Propiedades
IUPAC Name |
(5E)-1-(4-ethoxyphenyl)-5-[(3-ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-3-27-16-10-8-15(9-11-16)23-20(25)18(19(24)22-21(23)26)13-14-6-5-7-17(12-14)28-4-2/h5-13H,3-4H2,1-2H3,(H,22,24,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIVAEVFGNCHFL-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)OCC)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)OCC)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B4933856.png)
![1-[2-(4-chlorophenyl)ethyl]-5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B4933860.png)
![3-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B4933861.png)
![1-methoxy-2-[3-(2-nitrophenoxy)propoxy]benzene](/img/structure/B4933875.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4933894.png)
![7-benzyl-2-[(4-bromobenzyl)thio]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4933899.png)
![2-methylcyclohexyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4933911.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B4933920.png)
![N-(1-{1-[2-(2-methoxyphenyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B4933921.png)
![({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B4933925.png)

![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B4933933.png)
![N-[2-(dimethylamino)ethyl]-2-(1-naphthyloxy)acetamide](/img/structure/B4933936.png)